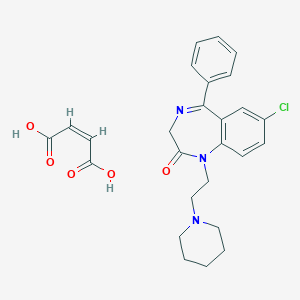![molecular formula C11H13Br2NO4S B229738 N-[(2,5-dibromophenyl)sulfonyl]valine](/img/structure/B229738.png)
N-[(2,5-dibromophenyl)sulfonyl]valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,5-dibromophenyl)sulfonyl]valine (DBSV) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBSV is a derivative of valine, an essential amino acid, and it has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-[(2,5-dibromophenyl)sulfonyl]valine as a proteasome inhibitor involves the binding of the compound to the active site of the proteasome. This binding inhibits the proteasome's ability to degrade proteins, leading to the accumulation of proteins in the cell. This accumulation can lead to cell death, making N-[(2,5-dibromophenyl)sulfonyl]valine a potential anti-cancer agent.
Biochemical and Physiological Effects
N-[(2,5-dibromophenyl)sulfonyl]valine has been shown to have several biochemical and physiological effects. In addition to its proteasome inhibitory activity, N-[(2,5-dibromophenyl)sulfonyl]valine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[(2,5-dibromophenyl)sulfonyl]valine has also been studied for its potential use as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(2,5-dibromophenyl)sulfonyl]valine in lab experiments is its potency as a proteasome inhibitor. This makes it useful for studying the role of proteasomes in various cellular processes. However, one of the limitations of using N-[(2,5-dibromophenyl)sulfonyl]valine is its potential toxicity. N-[(2,5-dibromophenyl)sulfonyl]valine has been shown to be toxic to some cells, and caution should be taken when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on N-[(2,5-dibromophenyl)sulfonyl]valine. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of N-[(2,5-dibromophenyl)sulfonyl]valine. Another area of research is the study of the effects of N-[(2,5-dibromophenyl)sulfonyl]valine on other cellular processes, such as autophagy. Additionally, N-[(2,5-dibromophenyl)sulfonyl]valine could be studied for its potential use in combination with other anti-cancer agents to enhance their efficacy.
Métodos De Síntesis
The synthesis of N-[(2,5-dibromophenyl)sulfonyl]valine involves the reaction of 2,5-dibromoaniline and valine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[(2,5-dibromophenyl)sulfonyl]valine has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a proteasome inhibitor. Proteasomes are cellular complexes that are involved in the degradation of proteins. Inhibition of proteasomes can lead to the accumulation of proteins, which can be useful in the treatment of diseases such as cancer. N-[(2,5-dibromophenyl)sulfonyl]valine has been shown to be a potent proteasome inhibitor and has been studied for its potential use as an anti-cancer agent.
Propiedades
Fórmula molecular |
C11H13Br2NO4S |
|---|---|
Peso molecular |
415.1 g/mol |
Nombre IUPAC |
2-[(2,5-dibromophenyl)sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13Br2NO4S/c1-6(2)10(11(15)16)14-19(17,18)9-5-7(12)3-4-8(9)13/h3-6,10,14H,1-2H3,(H,15,16) |
Clave InChI |
NXZLJVZDYMZCMG-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
SMILES canónico |
CC(C)C(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)

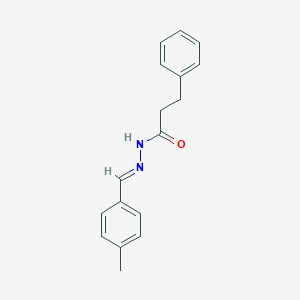
![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)
![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)
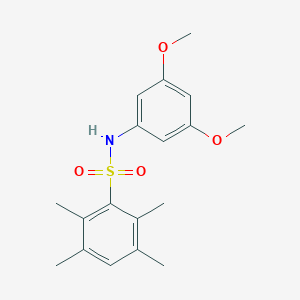
![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline](/img/structure/B229675.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)
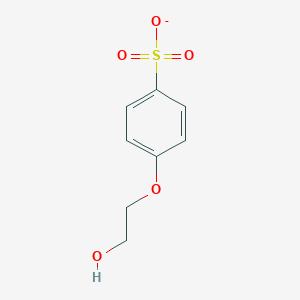
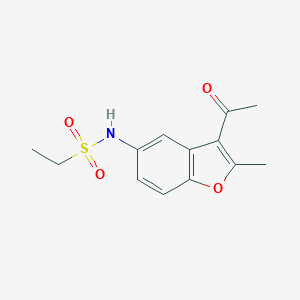
![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)
